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molecular formula C17H14N2O4 B8453607 2-{4-[(Quinoxalin-2-yl)oxy]phenoxy}propanoic acid CAS No. 76577-99-6

2-{4-[(Quinoxalin-2-yl)oxy]phenoxy}propanoic acid

Cat. No. B8453607
M. Wt: 310.30 g/mol
InChI Key: QEFFBAMWRRIPTQ-UHFFFAOYSA-N
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Patent
US04609396

Procedure details

3.2 g (0.01 mole) Methyl 2-[4-(2-quinoxalinyloxy)phenoxy]propanoate was added to a solution of 0.7 g (0.01 mole) potassium hydroxide in 5 cc water and 60 cc methanol. The mixture was stirred at room temperature overnight and then filtered to remove a small amount of insoluble material. The methanol was removed under vacuum. Ice and hydrochloric acid were added to the mixture until it was acidic (pH~2). The precipitated acid was filtered and purified by redissolution into saturated sodium bicarbonate solution, reprecipitation by acidification with dilute hydrochloric acid and crystallization from methanol. Yield 0.7 g, m.p. 137°-141°.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]=1[O:11][C:12]1[CH:24]=[CH:23][C:15]([O:16][CH:17]([CH3:22])[C:18]([O:20]C)=[O:19])=[CH:14][CH:13]=1.[OH-].[K+]>O.CO>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]=1[O:11][C:12]1[CH:13]=[CH:14][C:15]([O:16][CH:17]([CH3:22])[C:18]([OH:20])=[O:19])=[CH:23][CH:24]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
N1=C(C=NC2=CC=CC=C12)OC1=CC=C(OC(C(=O)OC)C)C=C1
Name
Quantity
0.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of insoluble material
CUSTOM
Type
CUSTOM
Details
The methanol was removed under vacuum
ADDITION
Type
ADDITION
Details
Ice and hydrochloric acid were added to the mixture until it
FILTRATION
Type
FILTRATION
Details
The precipitated acid was filtered
CUSTOM
Type
CUSTOM
Details
purified by redissolution into saturated sodium bicarbonate solution, reprecipitation by acidification with dilute hydrochloric acid and crystallization from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1=C(C=NC2=CC=CC=C12)OC1=CC=C(OC(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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